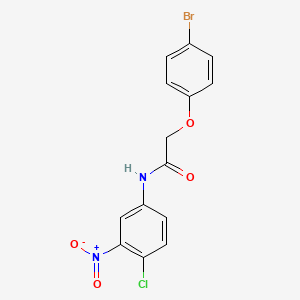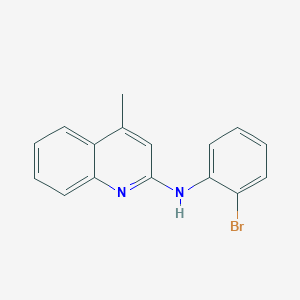
2-(4-bromophenoxy)-N-(4-chloro-3-nitrophenyl)acetamide
Overview
Description
2-(4-bromophenoxy)-N-(4-chloro-3-nitrophenyl)acetamide: is an organic compound characterized by the presence of bromine, chlorine, and nitro functional groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N-(4-chloro-3-nitrophenyl)acetamide typically involves the following steps:
Formation of 4-bromophenol: This can be achieved by brominating phenol using bromine in the presence of a suitable catalyst.
Etherification: 4-bromophenol is then reacted with chloroacetic acid to form 2-(4-bromophenoxy)acetic acid.
Amidation: The final step involves the reaction of 2-(4-bromophenoxy)acetic acid with 4-chloro-3-nitroaniline under suitable conditions to form the desired acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine and chlorine atoms in the compound can undergo nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The phenyl rings can undergo oxidation reactions, although these are less common due to the stability of the aromatic system.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products would include derivatives with different substituents replacing the bromine or chlorine atoms.
Reduction: The major product would be 2-(4-bromophenoxy)-N-(4-chloro-3-aminophenyl)acetamide.
Oxidation: Products would include various oxidized forms of the phenyl rings, depending on the conditions used.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-bromophenoxy)-N-(4-chloro-3-nitrophenyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for a variety of chemical modifications, making it useful in organic synthesis.
Biology
In biological research, this compound could be investigated for its potential as a pharmacophore. The presence of multiple functional groups suggests it could interact with various biological targets, making it a candidate for drug development studies.
Medicine
In medicinal chemistry, derivatives of this compound might be explored for their potential therapeutic effects. The nitro and halogen groups are often found in bioactive molecules, suggesting possible applications in the development of new pharmaceuticals.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N-(4-chloro-3-nitrophenyl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The nitro group could participate in redox reactions, while the halogen atoms might influence the compound’s binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-(4-chloro-3-nitrophenyl)acetamide
- 2-(4-bromophenoxy)-N-(4-methyl-3-nitrophenyl)acetamide
- 2-(4-bromophenoxy)-N-(4-chloro-3-aminophenyl)acetamide
Uniqueness
2-(4-bromophenoxy)-N-(4-chloro-3-nitrophenyl)acetamide is unique due to the specific combination of bromine, chlorine, and nitro groups. This combination imparts distinct chemical reactivity and potential biological activity, differentiating it from similar compounds that may lack one or more of these functional groups.
Properties
IUPAC Name |
2-(4-bromophenoxy)-N-(4-chloro-3-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClN2O4/c15-9-1-4-11(5-2-9)22-8-14(19)17-10-3-6-12(16)13(7-10)18(20)21/h1-7H,8H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNTJPPZJARBDOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-chlorophenyl)-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B3714677.png)
![N-[4-[[(E)-3-(2,4-dichlorophenyl)prop-2-enoyl]amino]phenyl]benzamide](/img/structure/B3714678.png)
![7-chloro-5-[(4,6-dimethyl-2-pyrimidinyl)thio]-4-nitro-2,1,3-benzothiadiazole](/img/structure/B3714683.png)
![N-{4-[5-(ethylthio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-2-fluorobenzamide](/img/structure/B3714685.png)
![Ethyl 4-{5-[(2-tert-butyl-2-methyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B3714694.png)
![(5E)-1-(2-Fluorophenyl)-5-{[4-methoxy-2-methyl-5-(propan-2-YL)phenyl]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B3714704.png)
![3-{5-[(4,6-Dioxo-2-phenyl-1,3-dioxan-5-ylidene)methyl]furan-2-yl}-4-methylbenzoic acid](/img/structure/B3714709.png)
![methyl 4-{[3-(2,4-dichlorophenyl)acryloyl]amino}benzoate](/img/structure/B3714717.png)
![3-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino]phenyl (E)-3-phenyl-2-propenoate](/img/structure/B3714725.png)
![2-(4-chlorophenyl)-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B3714727.png)
![4-({4-[5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid](/img/structure/B3714729.png)
![(E)-N-[4-(diethylsulfamoyl)phenyl]-3-phenylprop-2-enamide](/img/structure/B3714736.png)

